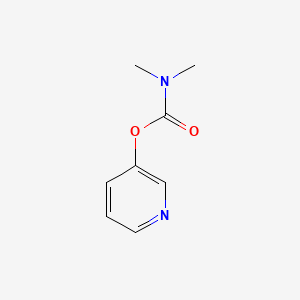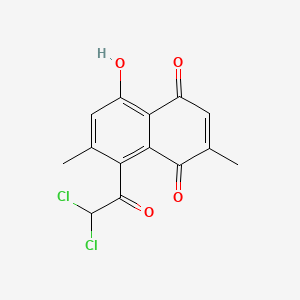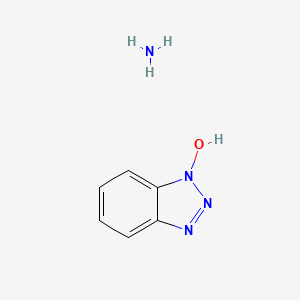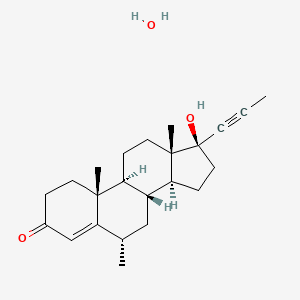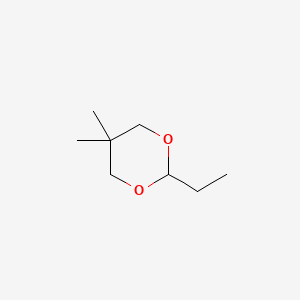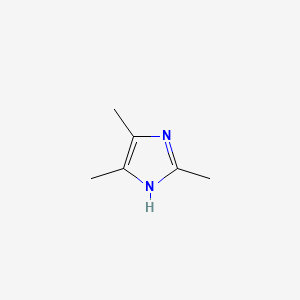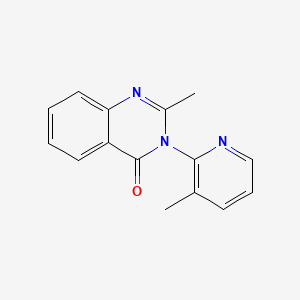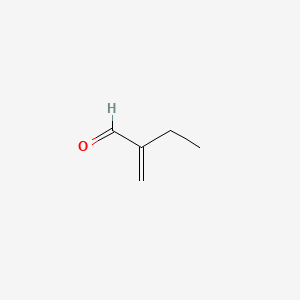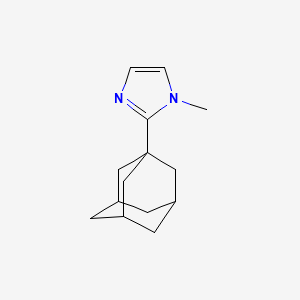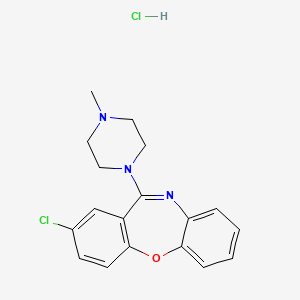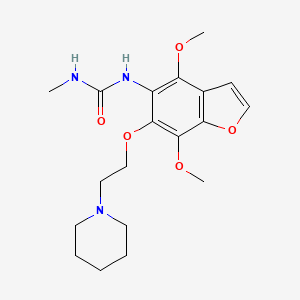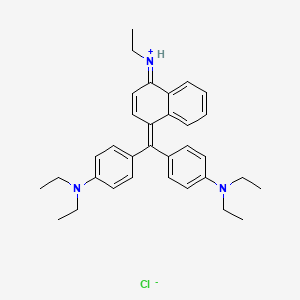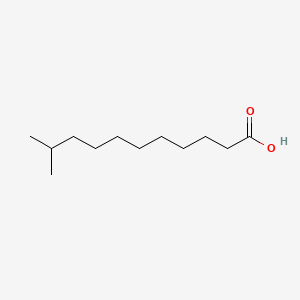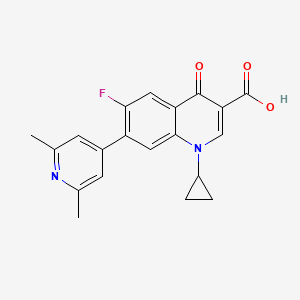
1-环丙基-7-(2,6-二甲基-4-吡啶基)-6-氟-1,4-二氢-4-氧代-3-喹诺酮羧酸
描述
WIN 57273 是一种新型氟喹诺酮类药物,对革兰氏阳性病原体具有增强的体外活性。 它在多项研究中表现出优于环丙沙星和氧氟沙星的活性 。 该化合物对金黄色葡萄球菌、肺炎链球菌、化脓链球菌和单核细胞增多性李斯特菌菌株特别有效 .
科学研究应用
WIN 57273 具有广泛的科学研究应用,包括:
化学: 它被用作研究氟喹诺酮类药物合成和反应性的模型化合物。
生物学: 它被用来研究细菌耐药机制和新型抗菌剂的开发。
医学: 它被用于开发治疗细菌感染的新疗法,特别是革兰氏阳性病原体引起的感染。
工业: 它被用于生产抗菌涂层和材料
准备方法
WIN 57273 的合成涉及使用特定的反应条件和试剂。制备方法通常包括以下步骤:
喹诺酮核心形成: 这涉及在受控条件下对适当的前体进行环化。
氟基团的引入: 这一步涉及使用氟化剂将氟基团引入喹诺酮核心。
最终修饰: 引入额外的官能团以增强化合物的活性及稳定性.
WIN 57273 的工业生产方法旨在优化产率和纯度。 这些方法通常涉及在严格控制的条件下进行大规模反应,以确保一致性和质量 .
化学反应分析
WIN 57273 会发生各种类型的化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括氧化剂,例如高锰酸钾或过氧化氢。
还原: 这种反应涉及添加氢或去除氧。常见的试剂包括还原剂,例如硼氢化钠或氢化铝锂。
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,WIN 57273 的氧化可能导致形成具有增强活性的喹诺酮衍生物 .
作用机制
WIN 57273 通过抑制细菌DNA 旋转酶和拓扑异构酶IV 发挥作用,这些酶是细菌DNA 复制和转录所必需的。 这种抑制导致细菌DNA 过程的破坏,最终导致细菌细胞死亡 。这种机制中涉及的分子靶标和途径对于该化合物的抗菌活性至关重要。
相似化合物的比较
WIN 57273 与其他氟喹诺酮类药物进行比较,例如司帕沙星、弗乐沙星、替马沙星和替普罗沙星。 已证明它对革兰氏阳性细菌的活性高于这些化合物 。 WIN 57273 的独特结构特征,如其增强的活性及稳定性,使其成为研究和开发的宝贵化合物 .
类似的化合物包括:
- 司帕沙星
- 弗乐沙星
- 替马沙星
- 替普罗沙星
属性
IUPAC Name |
1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-10-5-12(6-11(2)22-10)14-8-18-15(7-17(14)21)19(24)16(20(25)26)9-23(18)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKLCGHPPNAPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154154 | |
| Record name | Win 57273 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123942-04-1 | |
| Record name | Win 57273 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123942041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Win 57273 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,10-Dihydroindeno[1,2-b]indole](/img/structure/B1207775.png)
